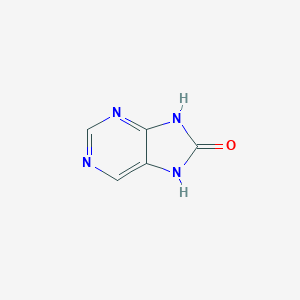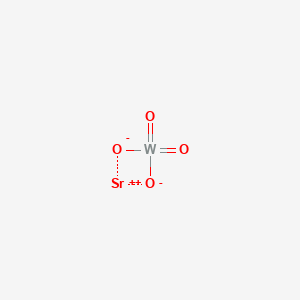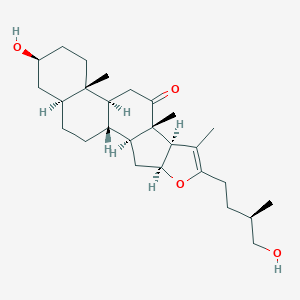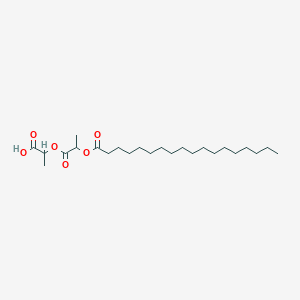
Copper hydroxide phosphate (Cu2(OH)(PO4))
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper hydroxide phosphate, with the chemical formula Cu2(OH)(PO4), is an inorganic compound that combines copper, hydroxide, and phosphate ions. This compound is known for its distinctive blue-green color and is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Copper hydroxide phosphate can be synthesized through several methods. One common laboratory method involves the reaction of copper(II) hydroxide with phosphoric acid. The reaction proceeds as follows:
3Cu(OH)2+2H3PO4→Cu3(PO4)2+6H2O
Another method involves the reaction of basic copper carbonate with phosphoric acid:
3Cu2(OH)2CO3+4H3PO4→2Cu3(PO4)2+3CO2+9H2O
Industrial Production Methods: In industrial settings, copper hydroxide phosphate is typically produced by reacting copper sulfate with sodium phosphate in an aqueous solution, followed by the addition of sodium hydroxide to precipitate the compound. The reaction conditions are carefully controlled to ensure high purity and yield.
化学反应分析
Types of Reactions: Copper hydroxide phosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper in the compound can undergo redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The hydroxide and phosphate groups can be substituted by other anions or ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize copper(II) to higher oxidation states.
Reducing Agents: Such as sodium borohydride or hydrazine, can reduce copper(II) to copper(I).
Acids and Bases: Strong acids like hydrochloric acid can protonate the hydroxide group, while strong bases like sodium hydroxide can deprotonate it.
Major Products Formed:
Copper Phosphate (Cu3(PO4)2): Formed through the reaction with phosphoric acid.
Copper Oxide (CuO): Formed through thermal decomposition or oxidation reactions.
科学研究应用
Copper hydroxide phosphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other copper-containing compounds.
Biology: Investigated for its antimicrobial properties and potential use in biocidal formulations.
Medicine: Explored for its potential in drug delivery systems and as an active ingredient in antifungal and antibacterial treatments.
Industry: Utilized in the production of pigments, ceramics, and as a corrosion inhibitor in metal coatings.
作用机制
The mechanism by which copper hydroxide phosphate exerts its effects depends on its application:
Antimicrobial Action: Copper ions disrupt microbial cell membranes and interfere with enzyme function, leading to cell death.
Catalytic Activity: Copper ions facilitate electron transfer in redox reactions, enhancing reaction rates.
Corrosion Inhibition: The compound forms a protective layer on metal surfaces, preventing oxidation and corrosion.
相似化合物的比较
Copper hydroxide phosphate can be compared with other copper-containing compounds such as:
Copper(II) Hydroxide (Cu(OH)2): Similar in composition but lacks the phosphate group, making it less versatile in certain applications.
Copper(II) Phosphate (Cu3(PO4)2): Contains more phosphate groups, which can enhance its use in specific catalytic and industrial applications.
Basic Copper Carbonate (Cu2(OH)2CO3): Contains carbonate instead of phosphate, used primarily as a pigment and in fungicides.
Each of these compounds has unique properties and applications, with copper hydroxide phosphate standing out for its balanced combination of hydroxide and phosphate groups, making it particularly useful in diverse scientific and industrial contexts.
属性
CAS 编号 |
12158-74-6 |
|---|---|
分子式 |
CuHO5P-4 |
分子量 |
175.52 g/mol |
IUPAC 名称 |
copper;hydroxide;phosphate |
InChI |
InChI=1S/Cu.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |
InChI 键 |
NDQOBWIGKSDHAZ-UHFFFAOYSA-J |
SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Cu+2].[Cu+2] |
规范 SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Cu] |
Key on ui other cas no. |
12158-74-6 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






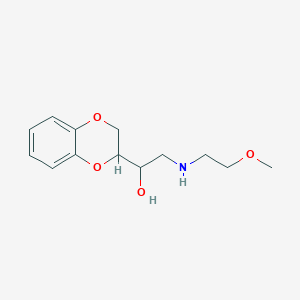
![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)


